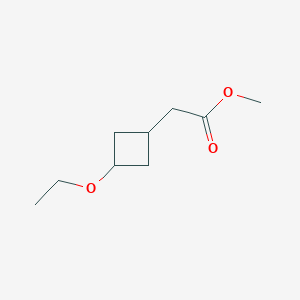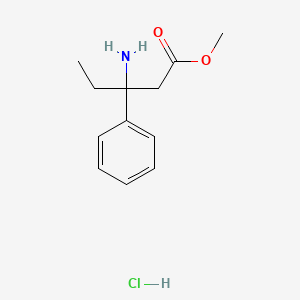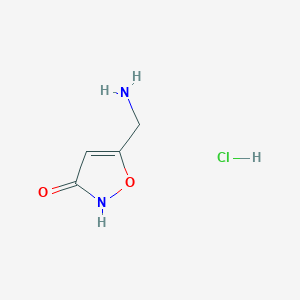![molecular formula C14H21N3O2 B6617664 tert-butyl N-[1-(2-aminophenyl)azetidin-3-yl]carbamate CAS No. 889948-05-4](/img/structure/B6617664.png)
tert-butyl N-[1-(2-aminophenyl)azetidin-3-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-[1-(2-aminophenyl)azetidin-3-yl]carbamate (TBAC) is an important and widely studied organic compound. It is a derivative of the amino acid phenylalanine, and is used in a variety of scientific research applications. TBAC has been studied for its potential biochemical and physiological effects, as well as its ability to serve as a model compound for the development of other compounds. It is also used in laboratory experiments to study the synthesis and mechanism of action of other compounds.
Mécanisme D'action
Tert-butyl N-[1-(2-aminophenyl)azetidin-3-yl]carbamate is believed to act by binding to a specific enzyme or protein target in the body. This binding then results in the inhibition of the enzyme or protein, which can have a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
tert-butyl N-[1-(2-aminophenyl)azetidin-3-yl]carbamate has been studied for its potential biochemical and physiological effects. In particular, it has been studied for its potential to inhibit enzymes and proteins, which can lead to a variety of effects, including changes in metabolic pathways, changes in gene expression, and changes in cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl N-[1-(2-aminophenyl)azetidin-3-yl]carbamate has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it is relatively stable in solution. However, tert-butyl N-[1-(2-aminophenyl)azetidin-3-yl]carbamate is also relatively expensive and is not as soluble in water as some other compounds, which can limit its use in some experiments.
Orientations Futures
Tert-butyl N-[1-(2-aminophenyl)azetidin-3-yl]carbamate has potential for a variety of future directions, including the development of new drugs, the investigation of enzyme inhibition, and the study of protein structure and function. Additionally, tert-butyl N-[1-(2-aminophenyl)azetidin-3-yl]carbamate could be used as a model compound for the development of other compounds, and could be used in laboratory experiments to study the synthesis and mechanism of action of other compounds. Finally, tert-butyl N-[1-(2-aminophenyl)azetidin-3-yl]carbamate could be used in the study of biochemical and physiological effects, as well as in the investigation of metabolic pathways and gene expression.
Méthodes De Synthèse
Tert-butyl N-[1-(2-aminophenyl)azetidin-3-yl]carbamate is synthesized through a multi-step process involving the reaction of tert-butyl bromide with 1-(2-aminophenyl)azetidin-3-yl chloride in the presence of a base. The reaction is conducted at a temperature of 0-5°C in a solvent such as dichloromethane. The product is then isolated and purified by column chromatography.
Applications De Recherche Scientifique
Tert-butyl N-[1-(2-aminophenyl)azetidin-3-yl]carbamate is used in a variety of scientific research applications, including the development of new drugs, the study of enzyme inhibition, and the investigation of the structure and function of proteins. It has also been used in the study of the mechanism of action of other compounds, as well as in the synthesis of other compounds.
Propriétés
IUPAC Name |
tert-butyl N-[1-(2-aminophenyl)azetidin-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)16-10-8-17(9-10)12-7-5-4-6-11(12)15/h4-7,10H,8-9,15H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMKZYBBPLVXATG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(C1)C2=CC=CC=C2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (1-(2-aminophenyl)azetidin-3-yl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1,3-dihydro-2-benzofuran-5-yl)methyl]piperazine dihydrochloride](/img/structure/B6617586.png)



![7-chloro-1H,2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B6617611.png)

![[3-(1H-imidazol-1-yl)phenyl]methanamine hydrochloride](/img/structure/B6617621.png)






